molecular formula C13H14N2O2 B2645070 (1H-Indol-6-yl)(morpholino)methanone CAS No. 852059-45-1

(1H-Indol-6-yl)(morpholino)methanone

Cat. No.: B2645070
CAS No.: 852059-45-1
M. Wt: 230.267
InChI Key: CPLJDNFVGMXJLO-UHFFFAOYSA-N
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Description

(1H-Indol-6-yl)(morpholino)methanone is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . It features an indole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, linked to a morpholine ring via a methanone group . This specific structure suggests potential as a building block or intermediate in drug discovery and organic synthesis. Researchers can exploit the indole moiety, which is present in many biologically active molecules, for developing new compounds with potential applications . The morpholine group is a common pharmacophore that can influence the solubility and metabolic stability of candidate molecules. This product is provided for research and development purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled environment. For further specifications, including CAS number and structural data, please refer to the product data sheet.

Properties

IUPAC Name

1H-indol-6-yl(morpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c16-13(15-5-7-17-8-6-15)11-2-1-10-3-4-14-12(10)9-11/h1-4,9,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPLJDNFVGMXJLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-6-yl)(morpholino)methanone typically involves the reaction of an indole derivative with a morpholine derivative under specific conditions. One common method is the condensation reaction between indole-6-carboxaldehyde and morpholine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of (1H-Indol-6-yl)(morpholino)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-6-yl)(morpholino)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (1H-Indol-6-yl)(morpholino)methanone involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . The morpholine moiety enhances the compound’s binding affinity and pharmacokinetic properties by participating in donor-acceptor interactions with the target proteins .

Comparison with Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

(a) Indole vs. Benzimidazole
  • This compound was synthesized via carbamoylation (35% yield) and exhibits a melting point of 104°C, suggesting distinct crystallinity compared to indole derivatives .
  • Impact : Benzimidazole derivatives often exhibit enhanced metabolic stability but may trade off indole-specific receptor affinity .
(b) Indole vs. Quinoline
  • (2-Methylquinolin-6-yl)(morpholino)methanone (1l): The quinoline core introduces a larger aromatic system, increasing hydrophobicity. Such modifications are common in kinase inhibitors but may reduce solubility compared to indole-based compounds .

Substituent Effects on the Indole Ring

(a) Positional Modifications
  • 5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-ylmethanone: Substitution at the indole 3-position with a 4-methoxyphenyl group and a 5-hydroxy group introduces hydrogen-bonding sites, likely enhancing solubility and target engagement. This contrasts with the 6-position morpholino substitution in the parent compound .
(b) Methylation
  • Synthesized via t-BuLi-mediated lithiation, this derivative highlights the role of steric effects in reactivity .

Physical and Spectral Properties

Compound Molecular Weight Melting Point Solubility Notes Reference
(1H-Indol-6-yl)(morpholino)methanone ~258.3 g/mol Not reported Likely moderate (indole + morpholine)
(3-Methoxy-4-nitrophenyl)(morpholino)methanone 266.25 g/mol Not reported Nitro group reduces solubility
Morpholino(4-phenylpyrrolyl)methanone 411.14 g/mol 176–178°C High crystallinity
  • Insight : Electron-withdrawing groups (e.g., nitro in ) decrease solubility, while heterocyclic bulk () increases melting points .

Biological Activity

(1H-Indol-6-yl)(morpholino)methanone, also known as a morpholino derivative of indole, has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including data tables, case studies, and significant research findings.

Chemical Structure and Properties

  • IUPAC Name : (1H-Indol-6-yl)(morpholino)methanone
  • Molecular Formula : C13H15N2O2
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 852059-45-1

The compound features an indole ring system fused with a morpholine moiety, which is believed to enhance its pharmacological properties.

1. Anticancer Properties

Several studies have investigated the anticancer potential of (1H-Indol-6-yl)(morpholino)methanone. Notably:

  • Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4 .
  • Case Study : In vitro studies demonstrated that (1H-Indol-6-yl)(morpholino)methanone exhibited significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, with IC50 values in the low micromolar range .

2. Antimicrobial Activity

Research has also highlighted the compound's antimicrobial properties:

  • In Vitro Testing : (1H-Indol-6-yl)(morpholino)methanone displayed activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics like ampicillin .

3. Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored through various assays:

  • Cytokine Inhibition : Studies indicated that (1H-Indol-6-yl)(morpholino)methanone significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Structure-Activity Relationship (SAR)

The biological activity of (1H-Indol-6-yl)(morpholino)methanone can be influenced by structural modifications:

ModificationEffect on Activity
Morpholine SubstitutionEnhanced solubility and bioavailability
Indole Ring SubstitutionAltered receptor binding affinity

Research indicates that variations in the substituents on the indole ring can lead to significant changes in biological activity, emphasizing the importance of SAR studies in drug development.

Table 1: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerMTT AssayIC50 = 5 µM (MCF-7)
AntimicrobialMIC TestingMIC = 4 µg/mL (E. coli)
Anti-inflammatoryELISAReduced IL-6 by 70%

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